Pentanediamide
Overview
Description
Pentanediamide is an organic compound with the molecular formula C5H12N2O2 It is a diamide derivative of pentane, characterized by the presence of two amide groups (-CONH2) attached to a pentane backbone
Mechanism of Action
Target of Action
Pentanediamide, also known as Glutaramide, is a complex compound with various potential targets. It has been suggested that it may interact with certain proteins or enzymes in the body, affecting their function .
Mode of Action
It is thought that the compound interferes with nuclear metabolism, resulting in the inhibition of the synthesis of DNA, RNA, phospholipids, and proteins . This interference could lead to changes in cellular functions and processes .
Biochemical Pathways
This compound may affect various biochemical pathways due to its potential interaction with different proteins and enzymes
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination from the body .
Result of Action
It has been suggested that the compound’s interaction with its targets could lead to changes in cellular functions and processes
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
Biochemical Analysis
Biochemical Properties
Pentanediamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and stability. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to conformational changes that affect enzyme activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, which in turn affect cellular functions. The binding of this compound to specific biomolecules can induce conformational changes that alter their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits stability under certain conditions, but it can degrade over time, affecting its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and signaling pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions determine the localization and accumulation of this compound in specific cellular compartments. Understanding these processes is essential for elucidating the mechanisms by which this compound exerts its effects on cellular functions .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing this compound to particular compartments or organelles within the cell. These localization patterns are important for understanding how this compound interacts with other biomolecules and exerts its effects at the subcellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentanediamide can be synthesized through several methods. One common approach involves the reaction of pentanediamine with acyl chlorides or anhydrides. For instance, the reaction of 1,5-pentanediamine with acetic anhydride under controlled conditions yields this compound. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the process.
Industrial Production Methods
In industrial settings, this compound is often produced through a multi-step process involving the oxidation of diethylene glycol to diglycolic acid, followed by dehydration to form diglycolic anhydride. The anhydride then reacts with pentanediamine to produce this compound. This method is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Pentanediamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound typically yields the corresponding amines.
Substitution: The amide groups in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and conditions involving basic or acidic catalysts are employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in substituted amides depending on the reagents used.
Scientific Research Applications
Pentanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Hexanediamide: Similar structure but with a six-carbon backbone.
Butanediamide: Similar structure but with a four-carbon backbone.
N,N,N’,N’-tetra-butyl-3-oxa-pentanediamide: A derivative with additional substituents.
Uniqueness
Pentanediamide is unique due to its specific chain length and the presence of two amide groups, which confer distinct chemical properties. Compared to its analogs, this compound exhibits different reactivity and solubility profiles, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-4(8)2-1-3-5(7)9/h1-3H2,(H2,6,8)(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCYSVYHULFYHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282184 | |
Record name | Pentanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3424-60-0 | |
Record name | Pentanediamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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